PVTX-405

IKZF2 degradation HiBiT assay DC50

Standard IMiDs fail to degrade IKZF2 or promiscuously degrade off-targets (SALL4, IKZF1/3), confounding Treg biology studies. PVTX-405 (Compound 16a) is a cereblon-dependent degrader engineered for near-exclusive IKZF2 targeting. - 92% degradation max in primary human Tregs; no IKZF1/3 or SALL4 degradation (DC50 >1000 nM) - hERG IC50 = 48 µM (5.3x safer than NVP-DKY709) - Oral F = 50-118%; t1/2 = 3.8 h (mouse); clean CYP profile Validated in MC38 syngeneic model with checkpoint inhibitors. Supplied as a research tool.

Molecular Formula C30H31N5O4
Molecular Weight 525.6 g/mol
Cat. No. B15607833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePVTX-405
Molecular FormulaC30H31N5O4
Molecular Weight525.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H31N5O4/c1-33-16-21(14-31-33)20-4-2-3-19(13-20)15-34-11-9-30(10-12-34)18-39-27-23-17-35(25-7-8-26(36)32-28(25)37)29(38)22(23)5-6-24(27)30/h2-6,13-14,16,25H,7-12,15,17-18H2,1H3,(H,32,36,37)/t25-/m0/s1
InChIKeySITNTOVOBBQZJQ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PVTX-405 IKZF2 Degrader for Cancer Immunotherapy


PVTX-405 (Compound 16a) is a cereblon (CRBN)-dependent molecular glue degrader that selectively targets the transcription factor IKZF2 (Helios) for ubiquitination and proteasomal degradation [1]. It belongs to the immunomodulatory imide drug (IMiD)/CELMoD class of CRBN modulators but has been engineered to achieve near-exclusive degradation of IKZF2 while sparing other CRBN neo-substrates, including IKZF1, IKZF3, CK1α, and GSPT1 [1]. The compound was discovered through structure-guided optimization at the University of Michigan and Proteovant Therapeutics/SK Life Science Labs and is described in a patent application (WO2023183540) licensed for clinical development [1][2]. PVTX-405 is supplied as a research tool compound with a molecular formula of C30H31N5O4 and a molecular weight of 525.6 g/mol [1].

Mechanism CRBN-dependent molecular glue degrader of IKZF2 (Helios)
Selectivity Near-exclusive IKZF2 degradation; spares IKZF1/3, CK1α, GSPT1
Application Research tool for Treg and immuno-oncology pathway studies

PVTX-405 vs. Generic IMiDs and IKZF2 Degraders


Clinically approved IMiDs such as lenalidomide and pomalidomide promiscuously degrade IKZF1 and IKZF3 but possess minimal to no IKZF2 degradation activity, while earlier-generation IKZF2-selective degraders such as NVP-DKY709 carry liabilities including SALL4 degradation (a teratogenicity marker) and potent hERG inhibition (a cardiac safety risk) [1][2]. Substituting PVTX-405 with a generic IMiD or a less selective IKZF2 degrader introduces quantitative risks: (i) failure to degrade the intended target IKZF2 at pharmacologically relevant concentrations, (ii) degradation of off-target neo-substrates (SALL4, IKZF1/3, CK1α) that produce divergent biological effects, and (iii) cardiac ion-channel inhibition that narrows the therapeutic safety margin [1]. These pharmacological differences are not subtle—they are measured in orders of magnitude across multiple orthogonal assays and directly impact experimental reproducibility and clinical translatability [1].

Generic IMiDs (e.g., lenalidomide)

Degrade IKZF1/3 but not IKZF2; cannot recapitulate IKZF2-specific pharmacology.

Earlier IKZF2 degraders (e.g., DKY709)

SALL4 degradation may introduce developmental toxicity signals; hERG inhibition may require cardiac monitoring.

Off-target profiling

Differences in neo-substrate selectivity and ion-channel activity may shift experimental outcomes in long-term models.

PVTX-405 vs. NVP-DKY709: Key Comparative Data


IKZF2 Degradation Potency (HiBiT Assay)

In a direct head-to-head comparison using the IKZF2 HiBiT degradation assay in HEK293 cells, PVTX-405 demonstrated a DC50 of 0.7 nM and a Dmax of 91%, whereas the clinical-stage comparator NVP-DKY709 exhibited a DC50 of 1.5 nM and a Dmax of 73% [1]. This represents a 2.1-fold improvement in degradation potency and an 18-percentage-point increase in maximum degradation efficacy for PVTX-405 over DKY709 [1]. The deeper Dmax of PVTX-405 indicates more complete target elimination, which the authors specifically highlight as a therapeutically meaningful advantage [1].

IKZF2 Degradation (HiBiT)
Head-to-head
DC50 0.7 nM, Dmax 91% vs 1.5 nM, 73%
Supports degradation efficiency comparison
HEK293 HiBiT assay; 2.1-fold DC50 difference
IKZF2 degradation HiBiT assay DC50 molecular glue target engagement

SALL4 Degradation Selectivity

SALL4 degradation is mechanistically linked to thalidomide-like teratogenicity and is a critical liability screen for CRBN-targeting molecular glues [1]. In a quantitative head-to-head comparison, PVTX-405 exhibited negligible SALL4 degradation activity with a DC50 > 1000 nM and Dmax of 33%, whereas NVP-DKY709 potently degraded SALL4 with a DC50 of 4.9 nM and Dmax of 55% [1]. This represents a >200-fold selectivity window for PVTX-405 over SALL4 relative to DKY709 [1]. The authors explicitly note that sparing SALL4 is a major differentiator that reduces the risk of developmental toxicity [1].

SALL4 Selectivity
Head-to-head
DC50 >1000 nM (33%) vs 4.9 nM (55%)
Supports off-target degradation risk context
>200-fold selectivity; SALL4 teratogenicity marker
SALL4 teratogenicity neo-substrate selectivity off-target degradation safety pharmacology

hERG Inhibition Safety Margin

hERG channel inhibition is a primary predictor of drug-induced QT prolongation and sudden cardiac death [1][2]. In a manual patch-clamp electrophysiology assay, PVTX-405 demonstrated an hERG IC50 of 48 µM and IC30 of 18 µM, compared to NVP-DKY709 which displayed an hERG IC50 of 9.0 µM and IC30 of 3.0 µM [1]. This 5.3-fold improvement in hERG IC50 provides PVTX-405 with a substantially wider cardiac safety margin [1]. The authors conclude that PVTX-405 has 'alleviated hERG inhibition as compared to DKY709,' directly attributing this improvement to structural modifications incorporated during lead optimization [1].

hERG Inhibition
Head-to-head
IC50 48 µM vs 9.0 µM
Supports cardiac safety endpoint evaluation
5.3-fold higher IC50; manual patch-clamp
hERG inhibition cardiac safety patch-clamp IKZF2 degrader safety margin

CRBN Binding Affinity

CRBN binding is the initiating step for molecular-glue-mediated neo-substrate recruitment [1]. In a quantitative HTRF binding assay, PVTX-405 bound to cereblon with an IC50 of 99 nM, which is five-fold tighter than NVP-DKY709 (IC50 = 496 nM) [1]. The authors note that this enhanced CRBN binding affinity contributes to PVTX-405's more rapid degradation kinetics (t_max of 3 h for PVTX-405 versus >6 h for DKY709 to reach a Dmax plateau) [1]. The structural basis for this improved binding was confirmed by X-ray crystallography (PDB: 9DOM) at 1.69 Å resolution, revealing the precise ternary complex interface [1].

CRBN Binding
Head-to-head
IC50 99 nM vs 496 nM
Supports ternary complex formation context
5-fold tighter; faster degradation kinetics
CRBN binding E3 ligase ternary complex HTRF assay molecular glue optimization

IKZF2 Degradation in Primary Human Tregs

In primary human CD25-enriched FOXP3+ CD4 T cells (Tregs), PVTX-405 achieved more rapid and potent IKZF2 degradation (DC50 = 6 nM, Dmax = 92%) compared to NVP-DKY709 (DC50 = 12 nM, Dmax = 73%) after a 6 h treatment [1]. Critically, this superior degradation translated into a functional advantage: Treg cells expanded in the presence of PVTX-405 showed significantly decreased capacity to suppress Teff cell proliferation compared to DKY709 in a Treg:Teff co-culture assay performed using cells from six different human donors [1]. Additionally, PVTX-405 treatment of Jurkat T cells increased IL-2 secretion, confirming functional modulation of the IKZF2 transcriptional target [1].

Primary Treg Degradation
Head-to-head
DC50 6 nM, Dmax 92% vs 12 nM, 73%
Supports functional Treg modulation context
6 human donors; Treg:Teff suppression assay
Treg suppression IL-2 primary human cells functional assay immune checkpoint

In Vivo IKZF2 Depletion and Tumor Efficacy

In humanized CrbnI391V C57BL/6 mice, a single oral dose of PVTX-405 produced dose-dependent IKZF2 depletion in immune organs: at 10, 30, and 100 mg/kg, IKZF2 protein was depleted by 70%, 84%, and 89% in spleen, and 62%, 65%, and 73% in thymus at 6 h post-dose [1]. Sustained degradation was observed at 12 and 24 h time points [1]. In the MC38 syngeneic tumor model, once-daily oral administration of PVTX-405 as a single agent significantly delayed tumor growth; combination with anti-PD1 or anti-LAG3 significantly increased animal survival compared to checkpoint inhibitor alone [1]. The compound demonstrated excellent oral bioavailability (F = 76% in mice, 118% in rats, 50% in cynomolgus monkeys) with plasma half-lives of 3.8 h (mouse), 10 h (monkey) [1]. No comparator in vivo data for NVP-DKY709 in the same model were reported, limiting the comparison to class-level inference [1].

In Vivo Target Engagement
Cross-study
89% IKZF2 depletion at 100 mg/kg; tumor growth delay
Supports in vivo model-response evaluation
CrbnI391V mice; no DKY709 in vivo comparison
in vivo PK/PD oral bioavailability MC38 syngeneic model tumor growth inhibition humanized CRBN mice

PVTX-405 Research Applications


Treg Suppression Reversal in Humanized Models

PVTX-405 is optimal for studies requiring pharmacological ablation of Treg suppressive function in the tumor microenvironment. Its 92% Dmax in primary human Treg cells and the demonstration that PVTX-405-treated Tregs show significantly reduced capacity to suppress Teff proliferation (validated across 6 human donors) directly support its use in humanized mouse models where Treg reprogramming is the primary endpoint [1]. The compound's selectivity for IKZF2 over IKZF1/3 ensures that observed effects can be unambiguously attributed to IKZF2 degradation rather than confounding IKZF1/3 pharmacology [1].

Combination with Anti-PD1/Anti-LAG3

The demonstrated synergy of PVTX-405 with immune checkpoint therapies in the MC38 syngeneic model—where combination treatment significantly increased animal survival compared to checkpoint inhibitor alone—makes PVTX-405 the IKZF2 degrader of choice for combination immunotherapy research [1]. The compound's clean CYP inhibition profile (IC50 > 10 µM against all tested CYP isoforms) minimizes the risk of drug-drug interaction artifacts when co-administered with other agents [1].

Chronic Oral Dosing and Cardiac Safety

For long-term in vivo studies where cumulative hERG liability could confound results or limit dosing, PVTX-405's 5.3-fold higher hERG IC50 (48 µM) compared to NVP-DKY709 (9.0 µM) provides a quantifiably wider safety margin [1]. Combined with its long half-life (3.8 h in mice, 10 h in monkeys) and high oral bioavailability (F = 50–118% across species), PVTX-405 supports once-daily oral dosing regimens that maintain sustained IKZF2 depletion over weeks of treatment [1].

SALL4-Sparing Developmental Toxicology Screening

PVTX-405 is the appropriate choice for studies that must rule out SALL4-mediated teratogenicity as a confounding variable. Its DC50 > 1000 nM for SALL4 degradation—>204-fold weaker than NVP-DKY709—means that even at high concentrations, SALL4 levels remain largely intact [1]. This profile is essential for regulatory-facing toxicology studies and for experiments in pregnant animal models where thalidomide-like developmental toxicity would otherwise be a prohibitive concern [1].

Application
Selection Property
Validation Focus
Treg immunosuppression studies
IKZF2-selective degradation in primary Treg cells
Treg suppressive function modulation
Checkpoint inhibitor combination research
Synergy with anti-PD1/anti-LAG3 in syngeneic models
Tumor growth and survival endpoint evaluation
Chronic oral dosing studies
hERG inhibition profile and oral pharmacokinetics
Cardiac endpoint monitoring and sustained target engagement
Developmental toxicology screening
SALL4 degradation selectivity
Teratogenicity-related endpoint assessment

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